3-Mercapto-6-methyl-4-(trifluoromethyl)pyridazine
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Overview
Description
3-Mercapto-6-methyl-4-(trifluoromethyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of a mercapto group (-SH), a methyl group (-CH₃), and a trifluoromethyl group (-CF₃) attached to the pyridazine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mercapto-6-methyl-4-(trifluoromethyl)pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The initial step involves the cyclization of appropriate precursors to form the pyridazine ring. This can be achieved through the reaction of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of Functional Groups: The mercapto, methyl, and trifluoromethyl groups are introduced through subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods are scaled up to ensure higher yields, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance reaction efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Mercapto-6-methyl-4-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can target the pyridazine ring or the functional groups attached to it. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Reduced pyridazine derivatives
Substitution: Various substituted pyridazine derivatives
Scientific Research Applications
3-Mercapto-6-methyl-4-(trifluoromethyl)pyridazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including cardiovascular and neurological disorders.
Mechanism of Action
The mechanism of action of 3-Mercapto-6-methyl-4-(trifluoromethyl)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with no additional functional groups.
3-Mercapto-6-methylpyridazine: Lacks the trifluoromethyl group.
6-Methyl-4-(trifluoromethyl)pyridazine: Lacks the mercapto group.
Uniqueness
3-Mercapto-6-methyl-4-(trifluoromethyl)pyridazine is unique due to the presence of all three functional groups (mercapto, methyl, and trifluoromethyl) on the pyridazine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H5F3N2S |
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Molecular Weight |
194.18 g/mol |
IUPAC Name |
3-methyl-5-(trifluoromethyl)-1H-pyridazine-6-thione |
InChI |
InChI=1S/C6H5F3N2S/c1-3-2-4(6(7,8)9)5(12)11-10-3/h2H,1H3,(H,11,12) |
InChI Key |
GMRDTLPZPWSTHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=S)C(=C1)C(F)(F)F |
Origin of Product |
United States |
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